N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
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Description
N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H19N3O4S2 and its molecular weight is 453.53. The purity is usually 95%.
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Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, a methylsulfonyl group, and a pyridine derivative, which contribute to its unique chemical properties. The molecular formula is C22H22N2O4S, with a molecular weight of approximately 430.55 g/mol. The presence of the methoxy group enhances solubility and bioavailability, while the methylsulfonyl group may influence pharmacokinetic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular functions, which is particularly relevant in cancer therapy where it can induce apoptosis in cancer cells by activating the p53 pathway .
- Cell Cycle Regulation : Studies indicate that it plays a role in regulating the cell cycle and apoptosis, making it a candidate for cancer treatment .
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens, including Mycobacterium tuberculosis and other Gram-positive bacteria .
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the compound's effect on U937 (human lymphoma) cells, demonstrating significant anticancer activity through procaspase-3 activation. This suggests that benzothiazole derivatives can be effective in targeting cancer cells selectively .
- Antimicrobial Efficacy : Research on thiazole derivatives indicates that modifications in the structure can enhance antimicrobial potency. The compound showed promising results against various bacterial strains, indicating its potential as an antibiotic agent .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that the presence of specific functional groups, such as methoxy and sulfonyl groups, significantly affects biological activity. This highlights the importance of chemical modifications in developing more potent derivatives .
Future Directions
The promising biological activities of this compound suggest multiple avenues for future research:
- Further Synthesis and Modification : Continued exploration of structural modifications could lead to more effective derivatives with enhanced bioactivity.
- Clinical Trials : Given its anticancer and antimicrobial properties, advancing this compound into clinical trials could provide valuable insights into its therapeutic potential.
- Mechanistic Studies : Detailed studies on its mechanisms of action will help elucidate how it interacts with specific molecular targets within cells.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c1-29-17-9-10-20-19(13-17)24-22(30-20)25(14-16-7-3-4-11-23-16)21(26)15-6-5-8-18(12-15)31(2,27)28/h3-13H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRKDICDWLFMOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.